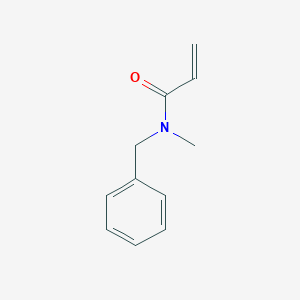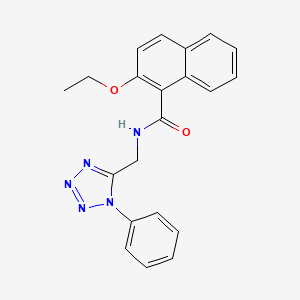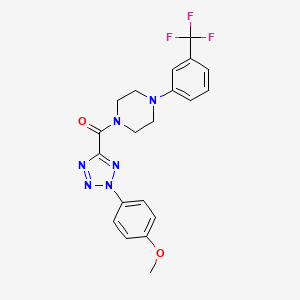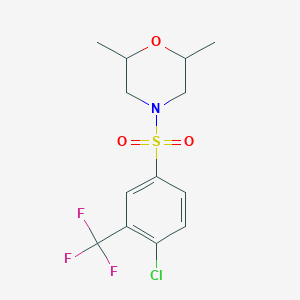
N-ベンジル-N-メチルアクリルアミド
説明
N-benzyl-N-methyl-acrylamide is a chemical compound used to make polymers of high refractive index . It is an important raw material in a widely industrial area .
Synthesis Analysis
N,N′-Methylenebisacrylamide (MBAA), which is an important raw material in a widely industrial area, was synthesized using convenient catalysts . Six different homogeneous and heterogeneous catalysts were used to obtain maximum monomer yield. The MBAA was obtained with 95% yield by using Cu (II) catalyst containing carboxylate groups ligands .
Molecular Structure Analysis
The molecular formula of N-benzyl-N-methyl-acrylamide is C11H13NO . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .
Chemical Reactions Analysis
MBAA is a molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers . Acrylamide is one of the most common compounds that use MBAA during the polymerization reactions. The bisacrylamide part of the molecule polymerizes with acrylamide and creates a crosslinked structure as opposed to a linear structure .
Physical and Chemical Properties Analysis
The molecular weight of N-benzyl-N-methyl-acrylamide is 175.23 g/mol . It is a type of molecule that is used as a crosslinking agent in chemical reactions during the formation of polymers .
科学的研究の応用
高分子化学と材料科学
N-ベンジル-N-メチルアクリルアミドは、重合反応におけるモノマーとして機能します。研究者らは、さまざまなコポリマーやホモポリマーへの組み込みを検討してきました。これらのポリマーは、高いガラス転移温度 (Tg)、機械的強度、透明性などの望ましい特性を示します。用途には以下が含まれます。
- ハイドロゲル: N-ベンジル-N-メチルアクリルアミドは、膨潤挙動を調整可能なハイドロゲルの合成に貢献します。 これらのハイドロゲルは、ドラッグデリバリー、創傷治癒、組織工学で使用されています .
有機合成と医薬品化学
- オキシンドール誘導体: 研究者らは、N-アリールアクリルアミドの金属フリー光レドックス触媒による環化反応を開発し、貴重なオキシンドール誘導体を得ています。 これらの化合物は、生物活性分子の可能性があります .
生体医用アプリケーション
要約すると、N-ベンジル-N-メチルアクリルアミドは、材料科学から医薬品化学まで、さまざまな分野で有望です。そのユニークな構造と反応性は、さらなる探求のための興味深い化合物となっています。 研究者らは、その用途を調査し、特定の用途に適した特性を最適化し続けています . 特定のアプリケーションの詳細情報が必要な場合は、お気軽にお問い合わせください。
作用機序
Target of Action
N-Benzyl-N-methyl-acrylamide, also known as N-benzyl-N-methylprop-2-enamide, primarily targets biological nucleophiles such as DNA bases, proteins, or peptides . The compound is part of the acrylamide family, which is known for its reactivity towards these biological targets . The cytotoxicity and activation of oxidative stress response of acrylamides are triggered by covalent reactions with these biological nucleophiles .
Mode of Action
The mode of action of N-Benzyl-N-methyl-acrylamide involves a series of chemical reactions. The carbonyl moiety of the acrylamide acts as the Michael acceptor, and the biological nucleophile acts as the Michael donor . Particularly, the tripeptide glutathione (GSH) is a target of reactive chemicals since it has a free thiol group and is present in large amounts in the cell .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-N-methyl-acrylamide are related to oxidative stress response and cytotoxicity . This reactivity of acrylamides explains the oxidative stress response and cytotoxicity in the cells .
Pharmacokinetics
The compound’s reactivity suggests that it may be rapidly metabolized and excreted, affecting its bioavailability .
Result of Action
The result of N-Benzyl-N-methyl-acrylamide’s action at the molecular and cellular level is the activation of oxidative stress response and cytotoxicity . This can lead to cell damage and potentially cell death, depending on the concentration of the compound and the duration of exposure .
Action Environment
The action of N-Benzyl-N-methyl-acrylamide can be influenced by various environmental factors. For instance, the presence of other reactive substances or antioxidants in the environment can affect the compound’s reactivity and thus its efficacy . Additionally, the stability of the compound can be affected by factors such as pH, temperature, and the presence of light .
Safety and Hazards
Acrylamide powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin . They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .
特性
IUPAC Name |
N-benzyl-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMHECGYSOUMFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)

![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2410239.png)

![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)

![N-(4-acetylphenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2410244.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2410249.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2410253.png)
